molecular formula C21H20ClNO4 B11613683 (4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11613683
M. Wt: 385.8 g/mol
InChI Key: RMKCULOPHUJGCP-RQZCQDPDSA-N
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Description

(4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a synthetic compound belonging to the class of oxazolones. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including medicinal chemistry and material science. This compound, in particular, is characterized by its unique structure, which includes a chloro-substituted benzylidene group and an oxazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of the benzylidene intermediate, which is then reacted with an appropriate oxazolone precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the benzylidene group or the oxazolone ring.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deethoxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

(4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and amino acids.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolones and benzylidene derivatives, such as:

  • (4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
  • (4E)-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Uniqueness

What sets (4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C21H20ClNO4/c1-4-25-19-11-16(9-17-14(3)23-27-21(17)24)10-18(22)20(19)26-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3/b17-9+

InChI Key

RMKCULOPHUJGCP-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=NOC2=O)C)Cl)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NOC2=O)C)Cl)OCC3=CC=C(C=C3)C

Origin of Product

United States

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